molecular formula C10H13N3O3 B11068926 ethyl N-[(4-methylpyridin-2-yl)carbamoyl]carbamate

ethyl N-[(4-methylpyridin-2-yl)carbamoyl]carbamate

Cat. No.: B11068926
M. Wt: 223.23 g/mol
InChI Key: IGJDQKNOZJKDBW-UHFFFAOYSA-N
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Description

Ethyl N-[(4-methylpyridin-2-yl)carbamoyl]carbamate is an organic compound belonging to the class of carbamates It is characterized by the presence of a pyridine ring substituted with a methyl group and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(4-methylpyridin-2-yl)carbamoyl]carbamate can be achieved through several methods. One common approach involves the reaction of N-(4-methylpyridin-2-yl)urea with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:

  • Dissolve N-(4-methylpyridin-2-yl)urea in a suitable solvent such as dichloromethane.
  • Add a base, such as triethylamine, to the solution.
  • Slowly add ethyl chloroformate to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(4-methylpyridin-2-yl)carbamoyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives of the original compound.

    Reduction: Amines derived from the reduction of the carbamate group.

    Substitution: Halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

Ethyl N-[(4-methylpyridin-2-yl)carbamoyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl N-[(4-methylpyridin-2-yl)carbamoyl]carbamate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Ethyl N-[(4-methylpyridin-2-yl)carbamoyl]carbamate can be compared with other similar compounds, such as:

    Ethyl N-[(5-methylpyridin-2-yl)carbamoyl]carbamate: Similar structure but with a different position of the methyl group on the pyridine ring.

    Ethyl N-(pyridin-2-yl)carbamate: Lacks the methyl group on the pyridine ring.

    Ethyl N-(quinolin-2-yl)carbamate: Contains a quinoline ring instead of a pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

ethyl N-[(4-methylpyridin-2-yl)carbamoyl]carbamate

InChI

InChI=1S/C10H13N3O3/c1-3-16-10(15)13-9(14)12-8-6-7(2)4-5-11-8/h4-6H,3H2,1-2H3,(H2,11,12,13,14,15)

InChI Key

IGJDQKNOZJKDBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=O)NC1=NC=CC(=C1)C

Origin of Product

United States

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